molecular formula C8H6BrClO2 B1584710 Methyl 5-bromo-2-chlorobenzoate CAS No. 251085-87-7

Methyl 5-bromo-2-chlorobenzoate

Cat. No.: B1584710
CAS No.: 251085-87-7
M. Wt: 249.49 g/mol
InChI Key: DOVGGQQIXPPXDC-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzoate (B1203000) Esters in Synthetic Strategies

Halogenated organic compounds, which include chlorinated, brominated, and fluorinated substances, are widely used in various industrial and agricultural applications. nih.gov Halogenated benzoate esters, a specific class of these compounds, are particularly important in synthetic organic chemistry. organic-chemistry.org The presence of halogen atoms on the aromatic ring provides reactive handles for a variety of chemical transformations. perlego.comwikipedia.org These transformations allow for the construction of diverse molecular architectures, making halogenated benzoate esters crucial starting materials for pharmaceuticals, agrochemicals, and materials science applications. perlego.comtaylorandfrancis.com

The reactivity of the carbon-halogen bond allows for a range of reactions, including nucleophilic aromatic substitution and the formation of organometallic reagents. wikipedia.orgpw.live The specific halogen atom (fluorine, chlorine, bromine, or iodine) influences the reactivity, with the C-Br bond being more susceptible to cleavage than the C-Cl bond due to its lower bond dissociation energy. chemicalbook.com This differential reactivity is a powerful tool for chemists, enabling selective functionalization of the aromatic ring. glindiachemicals.com

Overview of Methyl 5-bromo-2-chlorobenzoate as a Key Intermediate in Chemical Research

This compound, with its distinct substitution pattern, serves as a pivotal intermediate in numerous synthetic pathways. pharmaffiliates.comsigmaaldrich.comchemicalbook.com Its structure allows for selective reactions at three key positions: the ester group, the bromine atom, and the chlorine atom. This multi-functional nature makes it a sought-after precursor for the synthesis of a wide array of complex organic molecules.

The compound is typically synthesized from 5-bromo-2-chlorobenzoic acid. One common method involves the esterification of 5-bromo-2-chlorobenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. The parent acid, 5-bromo-2-chlorobenzoic acid, is itself a valuable building block in the synthesis of pharmaceuticals like the anti-diabetic drug dapagliflozin. glindiachemicals.comgoogle.com

Historical Context of Related Aryl Halide Chemistry

The study of aryl halides, organic compounds where a halogen atom is directly attached to an aromatic ring, has a rich history. perlego.comwikipedia.org Initially, these compounds were noted for their relative inertness compared to alkyl halides. pw.live However, the discovery of reactions that could activate the carbon-halogen bond, such as the formation of Grignard reagents and later, palladium-catalyzed cross-coupling reactions, revolutionized their use in synthesis. wikipedia.org

Historically, the focus was often on the photophysical properties of aryl halides, which were instrumental in developing the modern understanding of the triplet state in photochemistry. perlego.com Over time, the synthetic utility of aryl halides has grown immensely, and they are now fundamental components in the toolbox of organic chemists for constructing complex molecular frameworks. perlego.comwikipedia.org

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 251085-87-7 pharmaffiliates.comsigmaaldrich.comchemicalbook.com
Molecular Formula C8H6BrClO2 pharmaffiliates.comaobchem.comepa.gov
Molecular Weight 249.49 g/mol pharmaffiliates.comsigmaaldrich.comindiamart.com
Physical State Solid indiamart.com
Appearance White to off-white crystalline solid glindiachemicals.com
Melting Point Not available chemsynthesis.com
Boiling Point Not available chemsynthesis.com
Density Not available chemsynthesis.com

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid.

A common laboratory-scale synthesis involves the following steps:

5-bromo-2-chlorobenzoic acid is suspended in methanol.

Concentrated sulfuric acid is added as a catalyst.

The mixture is heated under reflux for several hours.

After the reaction is complete, the solvent is removed under reduced pressure.

The residue is then taken up in an organic solvent like ethyl acetate (B1210297) and washed with a sodium bicarbonate solution to neutralize the remaining acid, followed by a brine wash.

The organic layer is dried over sodium sulfate, filtered, and the solvent is evaporated to yield this compound.

The precursor, 5-bromo-2-chlorobenzoic acid, can be synthesized through various methods, including the bromination of 2-chlorobenzoic acid using reagents like N-bromosuccinimide (NBS) in the presence of sulfuric acid. chemicalbook.comchemicalbook.com

Spectroscopic Data

¹H NMR: The proton NMR spectrum of 5-bromo-2-chlorobenzoic acid shows signals in the aromatic region corresponding to the protons on the benzene (B151609) ring. chemicalbook.com For this compound, an additional singlet would be expected around 3.9 ppm for the methyl ester protons.

IR Spectroscopy: The infrared spectrum of 5-bromo-2-chlorobenzoic acid exhibits characteristic absorptions for the carboxylic acid group (O-H and C=O stretching). nist.govchemicalbook.com In the ester, the broad O-H stretch would be absent, and a strong C=O stretching band for the ester carbonyl would be prominent.

Mass Spectrometry: The mass spectrum of 5-bromo-2-chlorobenzoic acid shows molecular ion peaks corresponding to its isotopic distribution. nih.gov Similarly, the mass spectrum of this compound would display a characteristic pattern of isotopic peaks due to the presence of bromine and chlorine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVGGQQIXPPXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357071
Record name methyl 5-bromo-2-chlorobenzoate
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Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251085-87-7
Record name Methyl 5-bromo-2-chlorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251085-87-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-bromo-2-chlorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 5-bromo-2-chloro-, methyl ester
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Synthetic Methodologies for Methyl 5 Bromo 2 Chlorobenzoate

Esterification Pathways from Substituted Benzoic Acids

The most direct approach to Methyl 5-bromo-2-chlorobenzoate is the esterification of its corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid. This transformation can be accomplished using classical methods or more advanced techniques employing specific coupling reagents.

Fischer Esterification Protocols

Fischer-Speier esterification remains a widely used and cost-effective method for the synthesis of esters. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol, typically in the presence of a strong mineral acid such as sulfuric acid.

A common laboratory-scale preparation involves the reaction of 5-bromo-2-chlorobenzoic acid with methanol (B129727) and concentrated sulfuric acid. In a typical procedure, a suspension of 5-bromo-2-chlorobenzoic acid in methanol is treated with a catalytic amount of concentrated sulfuric acid and heated at reflux for an extended period. The reaction drives the equilibrium towards the formation of the methyl ester. Post-reaction work-up involves neutralization of the acid catalyst and extraction of the desired ester.

ReactantsReagents & ConditionsProductYieldReference
5-bromo-2-chlorobenzoic acid, MethanolConcentrated Sulfuric Acid, 64°C, 16 hoursThis compound~97%

Advanced Esterification Techniques Employing Specific Reagents

To circumvent the often harsh conditions of Fischer esterification and to achieve higher yields under milder conditions, various advanced esterification reagents have been developed. While specific examples for the direct esterification of 5-bromo-2-chlorobenzoic acid using these advanced reagents are not extensively detailed in readily available literature, their general applicability to benzoic acids suggests their potential use.

One such category of reagents includes carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.

Phosphonium-based coupling reagents, for instance, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are also powerful tools for ester formation, particularly in complex molecule synthesis where mild conditions are crucial.

Another notable method involves the use of N-bromosuccinimide (NBS) as a catalyst. scribd.com This metal-free approach has been shown to be effective for the esterification of various substituted benzoic acids and could potentially be applied to the synthesis of this compound under neat reaction conditions. scribd.com

Halogenation Strategies for Benzoic Acid Derivatives

An alternative synthetic route involves the introduction of the bromine atom at a later stage, specifically through the electrophilic bromination of a 2-chlorobenzoate (B514982) derivative. The directing effects of the existing substituents on the aromatic ring are a critical consideration in this approach.

The direct bromination of 2-chlorobenzoic acid is a common method to produce the precursor for the final ester. The primary challenge in this reaction is controlling the regioselectivity, as the reaction can yield a mixture of isomers, including the undesired 4-bromo-2-chlorobenzoic acid. patsnap.com To enhance the formation of the desired 5-bromo isomer, specific catalysts can be employed. For instance, carrying out the monobromination of 2-chlorobenzoic acid in an NBS/sulfuric acid system with the addition of a sulfur-containing catalyst, such as sodium sulfide (B99878) or sodium sulfite, has been shown to inhibit the formation of the 4-bromo isomer. google.com This method can achieve high purity of the desired 5-bromo-2-chlorobenzoic acid, which can then be esterified as described previously. google.com

ReactantReagents & ConditionsProductYieldPurityReference
2-chlorobenzoic acidN-bromosuccinimide, Concentrated Sulfuric Acid, Sodium Sulfide, 30°C5-bromo-2-chlorobenzoic acid85.0%>99.5% google.comchemicalbook.comchemicalbook.com

Derivatization from Precursor Compounds

This compound can also be synthesized by modifying other functional groups on the benzene (B151609) ring of a suitable precursor. These multi-step syntheses offer alternative pathways that can be advantageous depending on the starting material's availability and cost.

One such pathway begins with 2-chlorobenzonitrile. This starting material can undergo bromination to yield 5-bromo-2-chlorobenzonitrile (B107219). Subsequent hydrolysis of the nitrile group under basic conditions, followed by acidification, affords 5-bromo-2-chlorobenzoic acid. This acid can then be esterified to the target molecule. A reported method for the hydrolysis of 5-bromo-2-chlorobenzonitrile involves heating with sodium hydroxide (B78521) solution, followed by treatment with hydrochloric acid, resulting in a high yield and purity of 5-bromo-2-chlorobenzoic acid. chemicalbook.com

Another important route involves a Sandmeyer-type reaction starting from an amino-substituted precursor. For example, 5-bromo-2-aminobenzoic acid ethyl ester can be converted to the corresponding diazonium salt using sodium nitrite (B80452) in an acidic medium. Subsequent treatment with a chloride source, such as cuprous chloride in hydrochloric acid, replaces the diazonium group with a chlorine atom, yielding ethyl 5-bromo-2-chlorobenzoate. google.com The ethyl ester can then be transesterified or the corresponding acid can be esterified to the methyl ester.

Furthermore, 5-bromo-2-chlorobenzoyl chloride is a reactive intermediate that can be readily converted to this compound. The acid chloride can be prepared from 5-bromo-2-chlorobenzoic acid by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride. patsnap.com The subsequent reaction of the acid chloride with methanol, often in the presence of a non-nucleophilic base, provides the desired ester in high yield.

Optimization of Synthetic Yields and Purity Profiles

The optimization of synthetic protocols for this compound is crucial for its efficient and economical production, particularly on an industrial scale. Key parameters that are often fine-tuned include reaction temperature, catalyst selection and loading, and purification methods.

In the halogenation of 2-chlorobenzoic acid, controlling the reaction temperature is critical for maximizing the regioselectivity towards the 5-bromo isomer. google.com The use of specific catalysts, as mentioned earlier, not only directs the bromination but also allows for milder reaction conditions, which can minimize the formation of by-products. google.com

Purification of the intermediate 5-bromo-2-chlorobenzoic acid is a significant step in obtaining a high-purity final product. Recrystallization from appropriate solvents, such as a mixture of methanol and water, is an effective method to remove isomeric impurities. chemicalbook.comchemicalbook.com High-performance liquid chromatography (HPLC) is often used to assess the purity of the intermediates and the final product. chemicalbook.com

For the esterification step, particularly the Fischer esterification, the removal of water as it is formed can drive the reaction to completion and improve the yield. In advanced esterification methods, the choice of coupling reagent and the careful control of stoichiometry are paramount to achieving high conversion rates and simplifying the purification process. The final product, this compound, is typically purified by techniques such as distillation or column chromatography to achieve the desired level of purity for its intended applications.

Chemical Reactivity and Transformation Pathways of Methyl 5 Bromo 2 Chlorobenzoate

Nucleophilic and Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of methyl 5-bromo-2-chlorobenzoate is susceptible to both nucleophilic and electrophilic aromatic substitution reactions. The electron-withdrawing nature of the chloro, bromo, and methoxycarbonyl groups deactivates the ring towards electrophilic attack, making these reactions generally less favorable. youtube.comyoutube.com Conversely, these same electron-withdrawing groups activate the ring for nucleophilic aromatic substitution (SNA_r). youtube.comyoutube.com

In nucleophilic aromatic substitution , a nucleophile replaces one of the halogen atoms. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing a halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. youtube.comlibretexts.org Subsequent elimination of the halide ion restores the aromaticity of the ring. libretexts.org The relative reactivity of the halogens as leaving groups in S_NAr reactions is generally F > Cl > Br > I, which is opposite to the trend observed in S_N2 reactions. youtube.com

Electrophilic aromatic substitution reactions on this compound are less common due to the deactivated nature of the ring. These reactions involve the attack of an electrophile on the electron-rich π-system of the benzene ring, leading to the formation of a positively charged intermediate (a benzenonium ion or σ-complex). libretexts.orgmsu.edu The loss of a proton from this intermediate then regenerates the aromatic ring. msu.edumasterorganicchemistry.com The directing effects of the existing substituents determine the position of the incoming electrophile. Both the halogens and the methyl ester group are deactivating, with the halogens being ortho-, para-directing and the methyl ester being meta-directing.

Carbon-Carbon Bond Forming Reactions

The presence of halogen atoms on the aromatic ring of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds and have revolutionized the synthesis of complex organic molecules. fiveable.meresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions involve the reaction of an organometallic reagent with an organic halide in the presence of a palladium catalyst. youtube.com The general catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.comnih.govlibretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from the organometallic reagent is transferred to the palladium(II) complex, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.comlibretexts.org

The reactivity of the aryl halides in these reactions generally follows the order I > Br > Cl. fiveable.me

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that pairs an organoboron reagent (such as a boronic acid or ester) with an organic halide. nih.gov This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. nih.gov this compound can selectively undergo Suzuki-Miyaura coupling at the C-Br bond, given its higher reactivity compared to the C-Cl bond. nih.gov

A typical Suzuki-Miyaura coupling of this compound with an arylboronic acid would be carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. The base is crucial for the transmetalation step. fiveable.me

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Halides

Aryl HalideCoupling PartnerCatalystBaseSolventProductYield (%)
Methyl 5-bromobenzofuran-2-carboxylate4-Chlorophenylboronic acidPd(II)-complexCs₂CO₃TolueneMethyl 5-(4-chlorophenyl)benzofuran-2-carboxylate96
Unprotected ortho-bromoanilinesVarious boronic estersPd catalyst--Diversified glucocorticoid receptor modulatorsGood to excellent

Data sourced from nih.govresearchgate.net

The Negishi cross-coupling reaction utilizes organozinc reagents as the coupling partners. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the high reactivity of organozinc compounds, which allows for the coupling of a broad range of substrates, including those that are less reactive in other coupling reactions. nih.gov Organozinc reagents also exhibit excellent functional group tolerance. wikipedia.orgnih.gov Similar to the Suzuki coupling, the reaction with this compound would be expected to occur preferentially at the more reactive C-Br bond.

The reaction is typically catalyzed by a palladium(0) or nickel(0) complex. wikipedia.org The use of specific ligands can enhance the efficiency and selectivity of the reaction. nih.gov

Table 2: Examples of Negishi Cross-Coupling Reactions

Aryl HalideOrganozinc ReagentCatalyst SystemConditionsProductYield (%)
2-Bromoanisolep-Tolylzinc chloridePalladacycle precatalyst 3cRoom Temperature, 20 min2-Methoxy-4'-methylbiphenyl92
3-Bromo-1-(tert-butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborineVarious alkyl-, aryl-, and alkenylzinc reagentsPd catalyst-2,3-Substituted monocyclic 1,2-azaborines-

Data sourced from nih.govnih.gov

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base such as an amine. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.org

In the case of this compound, the Sonogashira coupling would be expected to proceed at the C-Br bond to yield an alkynyl-substituted chlorobenzoate derivative.

Table 3: Examples of Sonogashira Coupling Reactions

Aryl HalideTerminal AlkyneCatalyst SystemConditionsProductYield (%)
5-Bromo-2-(methylthio)benzoxazolePhenylacetylenePd/Cu catalyst-5-(Phenylethynyl)-2-(methylthio)benzoxazole-
Arylboronic acidsTerminal arylalkynesGold(I) catalystRoom TemperatureBiaryl alkynesGood to excellent

Data sourced from researchgate.netnih.gov

The Mizoroki-Heck reaction, often simply called the Heck reaction, involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. mdpi.com This reaction is a versatile method for the synthesis of substituted alkenes. researchgate.net The reaction mechanism involves the oxidative addition of the palladium catalyst to the aryl halide, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally β-hydride elimination to release the product and regenerate the catalyst. mdpi.com

For this compound, the Heck reaction would likely occur at the C-Br bond, leading to the formation of a substituted styrene (B11656) derivative. The regioselectivity of the alkene addition is influenced by steric and electronic factors. mdpi.com

Table 4: Examples of Mizoroki-Heck Reactions

Aryl HalideAlkeneCatalyst SystemConditionsProductYield (%)
2-Acetyl-5-bromobenzofuranAcrylonitrilePd(II)-complexMicrowave irradiationE-3-(2-Acetylbenzofuran-5-yl)acrylonitrile-
Aryl bromidesStyrenePd(II)-complexMicrowave irradiationStilbenesVery good

Data sourced from arkat-usa.orgresearchgate.net

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, particularly the Ullmann condensation, represent an older but still valuable method for forming carbon-heteroatom and carbon-carbon bonds. acs.org In the context of this compound, copper catalysis could be employed for reactions such as amination or etherification.

The classic Ullmann reaction involves the coupling of two aryl halides in the presence of copper metal at high temperatures. acs.org More modern variations utilize copper salts as catalysts and can proceed under milder conditions. For instance, the copper-catalyzed amination of 2-chlorobenzoic acid with various amines has been reported. orgchemres.org

The choice of solvent and base can be critical for the success of copper-catalyzed reactions. acs.orgorgchemres.org While palladium catalysis often offers higher turnover numbers and broader substrate scope, copper catalysis can be a cost-effective alternative for specific transformations.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts have emerged as a powerful alternative to palladium for various cross-coupling reactions. scholaris.carsc.org They can often catalyze reactions of less reactive electrophiles, such as aryl chlorides, and offer different selectivity profiles. For this compound, nickel catalysis could potentially enable reactions at the C-Cl bond, either selectively or in addition to the C-Br bond.

Nickel-catalyzed cross-coupling reactions often proceed through a similar catalytic cycle to palladium, involving oxidative addition, transmetalation, and reductive elimination. However, the involvement of Ni(I) and Ni(III) oxidation states is also proposed in some mechanistic pathways. scholaris.ca

These reactions are valuable for the synthesis of α-aryl nitriles and other important structural motifs. scholaris.ca The development of specific ligands for nickel catalysis continues to expand the scope and utility of these transformations. rsc.org

Nanoparticle-Catalyzed Transformations (e.g., Fe/Pd Nanoparticles)

In recent years, the use of metal nanoparticles as catalysts has gained significant attention due to their high surface-area-to-volume ratio and unique catalytic properties. mdpi.comrsc.org Palladium nanoparticles (PdNPs) have been shown to be effective catalysts for various cross-coupling reactions, including Suzuki and C-H activation reactions. nih.govmdpi.com These reactions can sometimes be carried out under milder conditions and in more environmentally friendly solvents like water. nih.govmdpi.com

Bimetallic nanoparticles, such as iron-palladium (Fe/Pd) nanoparticles, combine the properties of both metals and can exhibit enhanced catalytic activity or selectivity. researchgate.netnih.gov For instance, Fe/Pd nanoparticles have been investigated for the remediation of halogenated organic compounds through reductive dehalogenation. researchgate.net In the context of this compound, such nanoparticles could potentially be used for selective dehalogenation or in reductive coupling reactions.

The catalytic activity of nanoparticles can be influenced by their size, shape, and the presence of stabilizing ligands. frontiersin.org The support material on which the nanoparticles are immobilized can also play a crucial role in their stability and recyclability. mdpi.commdpi.com

Table 3: Nanoparticle-Catalyzed Reactions

CatalystReaction TypeSubstrate ExampleKey FeaturesReference
Pd-PVP NanoparticlesIntramolecular C-H activationN-methyl-N-aryl-2-halobenzamideHigh yields, ligand-free conditions nih.gov
Fe/Pd NanoparticlesReductive dehalogenationHalogenated methanesEnhanced reactivity researchgate.net
Pd@woodReduction of 4-nitrophenol4-NitrophenolRecyclable catalyst mdpi.com

Functional Group Interconversions Involving this compound

Beyond transformations at the carbon-halogen bonds, the ester functional group of this compound can undergo various interconversions.

A primary reaction is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid. sigmaaldrich.comgoogle.compatsnap.com This is typically achieved under basic conditions (e.g., with sodium hydroxide (B78521) or potassium hydroxide) or acidic conditions (e.g., with sulfuric acid in water). The resulting carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals. patsnap.comgoogle.com

The synthesis of this compound itself is an example of a functional group interconversion, specifically the Fischer esterification of 5-bromo-2-chlorobenzoic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid.

The carboxylic acid can be further converted to other functional groups. For example, it can be transformed into an acid chloride, which is a more reactive species for acylation reactions. Alternatively, it can be converted to an amide through coupling with an amine, often facilitated by a coupling reagent. These transformations significantly expand the synthetic utility of the core 5-bromo-2-chlorobenzoyl scaffold.

Reduction of the Ester Moiety

The ester functional group in this compound provides a handle for reduction to either an aldehyde or a primary benzylic alcohol. The choice of reducing agent and the careful control of reaction conditions are paramount in dictating the final product.

Formation of Aldehyde Intermediates (e.g., using Diisobutylaluminium Hydride)

The partial reduction of esters to aldehydes is a valuable transformation in organic synthesis. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this purpose. Its bulky nature allows for controlled delivery of a single hydride equivalent, especially at low temperatures, which prevents over-reduction to the alcohol.

The reaction with this compound is typically carried out at temperatures around -78 °C in an inert solvent like dichloromethane (B109758) or toluene. At this low temperature, the tetrahedral intermediate formed after the initial hydride attack is stable. Upon aqueous workup, this intermediate collapses to yield the desired 5-bromo-2-chlorobenzaldehyde. It is crucial to maintain the low temperature as warmer conditions can lead to the transfer of a second hydride equivalent and formation of the corresponding alcohol. While specific yields for this exact substrate are not extensively reported, the reduction of structurally similar substituted benzoates, such as methyl 3-chlorobenzoate (B1228886) and ethyl 4-bromobenzoate, to their respective aldehydes proceeds in good yields under these conditions. organic-chemistry.org

Table 1: Reagents for Aldehyde Synthesis from this compound

ReagentTypical ConditionsProduct
Diisobutylaluminium Hydride (DIBAL-H)Toluene or Dichloromethane, -78 °C5-bromo-2-chlorobenzaldehyde
Synthesis of Benzylic Alcohols

For the complete reduction of the ester to a primary alcohol, more powerful reducing agents or modified conditions are employed. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation, readily reducing esters to primary alcohols. The reaction is typically performed in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.

Alternatively, sodium borohydride (B1222165) (NaBH₄), which is generally unreactive towards esters, can be activated to achieve this reduction. A system employing sodium borohydride in the presence of sulfuric acid has been reported for the reduction of the parent carboxylic acid, 5-bromo-2-chlorobenzoic acid, to (5-bromo-2-chlorophenyl)methanol with high efficiency. guidechem.com This method offers a safer alternative to other reactive hydride systems. This suggests that similar conditions could be adapted for the methyl ester. The resulting (5-bromo-2-chlorophenyl)methanol is itself a useful intermediate, for instance, it can be oxidized to 5-bromo-2-chlorobenzaldehyde. guidechem.com

Table 2: Reagents for Benzylic Alcohol Synthesis

ReagentTypical ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)(5-bromo-2-chlorophenyl)methanol
Sodium Borohydride / Sulfuric Acid-(5-bromo-2-chlorophenyl)methanol

Reactions at the Halogen Substituents

The presence of two different halogen atoms on the aromatic ring of this compound opens up possibilities for selective functionalization through various cross-coupling reactions. The differing bond strengths and reactivity profiles of the carbon-bromine and carbon-chlorine bonds are key to this selectivity.

Selective Bromine Reactivity

The carbon-bromine bond is weaker and therefore more reactive than the carbon-chlorine bond towards oxidative addition to palladium(0) catalysts, which is the initial step in many cross-coupling reactions. libretexts.org This difference in reactivity allows for selective transformations at the bromine-substituted position while leaving the chlorine atom intact.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings can be performed with high selectivity at the C-Br bond. organic-chemistry.orgyoutube.comnih.gov For instance, in a Suzuki coupling, this compound can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond exclusively at the 5-position. nih.gov Similarly, the Sonogashira coupling with a terminal alkyne would yield the corresponding 5-alkynyl-2-chlorobenzoate. organic-chemistry.orgnih.gov This selectivity is a powerful tool for the stepwise construction of complex molecular architectures.

Borylation Reactions for Further Coupling

The Miyaura borylation reaction is a palladium-catalyzed process that converts aryl halides into arylboronic esters. alfa-chemistry.comorganic-chemistry.org These borylated compounds are stable and serve as key intermediates for subsequent Suzuki-Miyaura cross-coupling reactions. alfa-chemistry.comorganic-chemistry.org

Given the higher reactivity of the C-Br bond, this compound can undergo selective borylation at the 5-position. The reaction is typically carried out using bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium acetate (B1210297). alfa-chemistry.comorganic-chemistry.org The resulting product, methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, is a versatile intermediate that can then be used in a wide array of Suzuki couplings to introduce various aryl or vinyl groups at the 5-position of the benzoate (B1203000) ring. researchgate.net

Table 3: Summary of Halogen Reactivity

PositionHalogenRelative Reactivity (Cross-Coupling)Typical Transformations
5BromineHighSuzuki, Sonogashira, Heck, Miyaura Borylation
2ChlorineLowGenerally unreactive under standard conditions

Carboxylic Acid Derivatives from the Ester

The methyl ester group of this compound can be readily transformed into other carboxylic acid derivatives, most notably the parent carboxylic acid and its corresponding hydrazide.

Hydrolysis to 5-bromo-2-chlorobenzoic acid:

The most fundamental transformation of the ester is its hydrolysis to the corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid. This reaction is typically achieved under basic conditions, followed by acidification. For instance, treatment of the ethyl ester of 5-bromo-2-chlorobenzoic acid with an aqueous solution of sodium hydroxide at elevated temperatures, followed by the addition of concentrated hydrochloric acid, yields the desired carboxylic acid in high purity. google.comnih.gov A patent describes a specific method where the ethyl ester is heated with a 30% NaOH solution, followed by acidification to precipitate the solid 5-bromo-2-chlorobenzoic acid. google.com

Table 1: Hydrolysis of Ethyl 5-bromo-2-chlorobenzoate

ReactantReagentsConditionsProductYieldPurityReference
Ethyl 5-bromo-2-chlorobenzoate1. 30% NaOH (aq) 2. conc. HCl40-55 °C, 8 hours5-bromo-2-chlorobenzoic acid89.8%99.6% nih.gov

Formation of 5-bromo-2-chlorobenzohydrazide:

Reactions with Strong Bases and Organometallic Reagents (e.g., Lithium Diisopropylamide)

The reaction of this compound with strong bases, such as lithium diisopropylamide (LDA), is expected to involve the deprotonation of the aromatic ring. While direct studies on the ester are not available, research on the parent 3-bromo- (B131339) and 3-chlorobenzoic acids provides significant insight. Upon treatment with LDA at low temperatures, these acids undergo ortho-metalation to generate lithium 3-halo-2-lithiobenzoates. figshare.com This indicates that the most acidic proton is the one situated between the two activating groups (the carboxylate and the halogen).

For this compound, it can be inferred that a strong, non-nucleophilic base like LDA would preferentially abstract the proton at the C6 position, which is ortho to the chloro substituent and meta to the bromo substituent. The resulting lithiated species could then be trapped with various electrophiles to introduce a substituent at this position. However, it is also noted that the 3-bromo-2-lithiobenzoate intermediate can be unstable and may lead to the formation of benzyne (B1209423) intermediates through the elimination of lithium bromide. figshare.com

Reactions with other organometallic reagents, such as Grignard reagents, would likely target the ester functionality. Grignard reagents typically add to esters to form tertiary alcohols. youtube.com In the case of this compound, this would lead to the formation of a tertiary alcohol, with the potential for side reactions involving the halogen atoms, especially if the reaction is not performed under carefully controlled conditions.

Chemo- and Regioselective Transformations of this compound

The presence of two different halogen atoms on the aromatic ring of this compound allows for chemo- and regioselective transformations, particularly in cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is the key to this selectivity.

In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the C-Br bond is generally more reactive than the C-Cl bond. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making it more susceptible to oxidative addition to the palladium catalyst. This difference in reactivity allows for the selective functionalization at the C5 position (bearing the bromine atom) while leaving the C2 position (bearing the chlorine atom) intact.

Table 2: General Reactivity Order in Cross-Coupling Reactions

BondRelative Reactivity
C-IMost Reactive
C-BrMore Reactive
C-ClLess Reactive
C-FLeast Reactive

This selectivity has been demonstrated in various systems. For instance, in the Suzuki-Miyaura coupling of dihalogenated benzenes, the reaction can be controlled to occur selectively at the bromine-substituted position. mdpi.com Similarly, the Sonogashira coupling of substrates with both bromo and chloro substituents can be tuned to favor reaction at the C-Br bond. rsc.org The Buchwald-Hartwig amination also follows this general trend of reactivity. libretexts.org

By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to achieve high regioselectivity in the transformation of this compound. This makes it a valuable building block for the synthesis of complex, polysubstituted aromatic compounds.

Advanced Applications of Methyl 5 Bromo 2 Chlorobenzoate in Chemical Synthesis

Role as a Precursor in Pharmaceutical Chemistry

The distinct chemical properties of Methyl 5-bromo-2-chlorobenzoate make it a pivotal precursor in medicinal chemistry and pharmaceutical research. chemimpex.comglindiachemicals.com Its structure is a key component in the synthesis of a wide range of pharmacologically significant molecules.

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is a crucial intermediate in the synthesis of various APIs. chemimpex.com Its parent compound, 5-bromo-2-chlorobenzoic acid, is a common key intermediate for synthesizing a new generation of anti-diabetic drugs known as SGLT-2 inhibitors, such as Dapagliflozin. patsnap.comgoogle.com These drugs work by inhibiting glucose reabsorption in the kidneys. google.com The synthesis of these complex APIs often involves multiple steps where the specific reactivity of the bromo- and chloro-substituents is exploited. leapchem.com Furthermore, the broader class of 5-bromo-2-chlorobenzoic acid derivatives serves as precursors for other pharmacologically active compounds, including certain nonsteroidal anti-inflammatory drugs (NSAIDs), antipsychotics, and anticancer agents. glindiachemicals.com

Exploration and Design of Novel Drug Candidates

In the quest for new medicines, this compound is a valuable tool in drug discovery programs. It is frequently used in structure-activity relationship (SAR) studies, where chemists systematically modify parts of a molecule to see how the changes affect its biological activity. leapchem.comglindiachemicals.com The compound's structure allows for the creation of diverse molecular scaffolds and the introduction of various functional groups. glindiachemicals.com This versatility makes it an excellent substrate for building libraries of related compounds, which can then be screened to identify new and potent drug candidates. leapchem.com

Building Block for Complex Bioactive Molecules

The synthetic utility of this compound lies in its role as a versatile building block for creating complex, biologically active molecules. chemimpex.comglindiachemicals.com The presence of both bromine and chlorine atoms on the aromatic ring is a key feature, as it allows for orthogonal reactivity. leapchem.com The bromine atom is generally more reactive in palladium-catalyzed cross-coupling reactions (like Suzuki or Heck reactions), enabling the introduction of new carbon-carbon bonds while leaving the chlorine atom intact for subsequent transformations. leapchem.com This stepwise functionalization provides precise control over the synthesis of highly substituted aromatic compounds, which are common motifs in many bioactive molecules. leapchem.com Additionally, the methyl ester group can be easily hydrolyzed to a carboxylic acid or converted into amides and alcohols, further expanding its synthetic potential. leapchem.com

Intermediates for Specific Therapeutic Agents (e.g., Anacetrapib analogues)

This compound and its parent acid are key intermediates in the synthesis of specific therapeutic agents. A prominent example is their application in creating SGLT-2 inhibitors, a class of drugs used to manage diabetes. patsnap.comgoogle.com The preparation of these agents often starts from 2-chlorobenzoic acid, which is brominated to produce 5-bromo-2-chlorobenzoic acid. google.com This intermediate is then elaborated through a series of reactions into the final complex drug molecule. patsnap.com The efficient and high-purity synthesis of 5-bromo-2-chlorobenzoic acid is considered a critical step for the industrial production of these important medicines. patsnap.comgoogle.com

Utilization in Agrochemical Synthesis

The utility of this compound extends into the field of agrochemicals, where it is employed as an intermediate in the development of products for crop protection. chemimpex.comglindiachemicals.com The halogenated structure contributes to the biological activity and environmental stability of the resulting agrochemical compounds. leapchem.com

Design and Synthesis of Herbicides (e.g., Auxin Mimics)

This compound is a precursor in the synthesis of herbicides. chemimpex.comglindiachemicals.com Specifically, its core structure belongs to the benzoic acid class of chemicals, which is one of the major groups of synthetic auxin herbicides. researchgate.netnih.gov Synthetic auxins are a class of herbicides that mimic the action of the natural plant growth hormone indole-3-acetic acid (IAA). nih.gov These mimics induce uncontrolled and abnormal growth in susceptible plants, primarily broadleaf weeds, which ultimately leads to their death. researchgate.netnih.gov The development of novel auxin-mimicking compounds is an active area of research for weed management applications. nih.gov The structural features of intermediates like this compound can be modified to design new herbicides with improved selectivity and efficacy. nih.gov

Summary of Synthetic Applications

FieldApplication ClassSpecific Examples
Pharmaceuticals Active Pharmaceutical Ingredients (APIs)SGLT-2 Inhibitors (e.g., Dapagliflozin), NSAIDs, Antipsychotics glindiachemicals.compatsnap.comgoogle.com
Pharmaceuticals Drug DiscoveryStructure-Activity Relationship (SAR) Studies, Compound Library Synthesis leapchem.comglindiachemicals.com
Agrochemicals HerbicidesAuxin Mimics (Benzoic Acid Class) chemimpex.comresearchgate.netnih.gov

Precursor for Insecticides and Fungicides

The scaffold of 5-bromo-2-chlorobenzoic acid, the parent acid of this compound, is a crucial component in the development of modern agrochemicals. glindiachemicals.com This class of compounds is utilized in the synthesis of potent insecticides and fungicides designed for crop protection. glindiachemicals.com The presence of electron-withdrawing halogen atoms like bromine and chlorine in the molecular structure is known to enhance the biological activity and environmental stability of the resulting agrochemical products. leapchem.com

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into amides and other derivatives, while the halogen atoms provide sites for cross-coupling reactions. This allows for the introduction of various substituents to build the complex molecular architectures required for targeted pest and disease control in agriculture. glindiachemicals.comleapchem.com

Table 1: Agrochemical Applications

Application AreaRole of this compound/Parent Acid
Insecticides Serves as a key intermediate in the synthesis of insecticidal compounds. glindiachemicals.com
Fungicides Used as a precursor for creating active fungicidal agents for crop protection. glindiachemicals.com
Herbicides The parent acid is a building block in the development of herbicides. glindiachemicals.com

Synthesis of Boron-Containing Organic Scaffolds for Agricultural Applications (e.g., Benzoxaboroles)

Benzoxaboroles are a class of boron-containing heterocyclic compounds that have gained significant attention for their broad range of applications in medicinal chemistry and agriculture. In the agricultural sector, they have shown promise as effective antifungal agents. The synthesis of these complex scaffolds often relies on versatile starting materials that can undergo specific chemical transformations.

While direct synthetic routes to benzoxaboroles using this compound are not extensively detailed in readily available literature, the structural characteristics of this compound make it a theoretically viable precursor. Halogenated aromatic compounds are standard starting points in syntheses that involve cross-coupling reactions to build more complex molecular frameworks. The bromo and chloro substituents on this compound offer potential sites for such reactions, which are fundamental in constructing the benzoxaborole core. The synthesis of these scaffolds is a key area of research for developing new and effective crop protection agents.

Contribution to Material Science and Advanced Materials

The utility of this compound and its parent acid extends into the realm of material science, where they serve as precursors for advanced functional materials. glindiachemicals.com

5-Bromo-2-chlorobenzoic acid is identified as a precursor in the synthesis of liquid crystals. glindiachemicals.com The rigid, rod-like structure of the substituted benzene (B151609) ring is a common feature in molecules that exhibit liquid crystalline phases. By chemically modifying the functional groups of the benzoic acid—or its methyl ester derivative—researchers can design and synthesize new organic materials with specific liquid crystal properties for use in displays and other optoelectronic devices. glindiachemicals.com

In addition to liquid crystals, 5-Bromo-2-chlorobenzoic acid is employed in the synthesis of specialized polymers. glindiachemicals.com The bifunctional nature of the molecule (a carboxylic acid and two halogen sites) allows it to be incorporated into polymer chains, either as a monomer or as a modifying agent. The resulting polymers can possess enhanced properties, such as improved thermal stability and durability, making them suitable for applications in electronics and nanotechnology. glindiachemicals.comchemimpex.com

Table 2: Material Science Applications

Material TypePrecursor RolePotential Application Area
Liquid Crystals Building block for liquid crystal molecules. glindiachemicals.comElectronics, Optoelectronics glindiachemicals.com
Polymers Intermediate for synthesizing advanced polymers. glindiachemicals.comElectronics, Nanotechnology glindiachemicals.com
Dyes and Pigments Precursor for various dyes and pigments. glindiachemicals.comN/A

Application in the Synthesis of Dyes and Pigments

The chemical structure of 5-Bromo-2-chlorobenzoic acid also makes it a useful intermediate in the manufacturing of dyes and pigments. glindiachemicals.com The aromatic ring serves as a chromophore, the part of a molecule responsible for its color. Through various chemical reactions, the functional groups on the ring can be altered to tune the color and other properties of the resulting dye or pigment, leading to a wide range of colors for various applications.

Green Chemistry Approaches in this compound Transformations

Modern chemical synthesis places a strong emphasis on the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. uniroma1.it These principles include the use of safer solvents, reducing waste, and designing energy-efficient processes. uniroma1.it

One promising green chemistry approach applicable to transformations involving halogenated compounds like this compound is the use of aqueous micellar conditions. Research has shown that certain reactions can be carried out in water with the help of surfactants that form micelles. These micelles act as nanoreactors, creating an environment where organic molecules that are normally insoluble in water can react efficiently.

This approach offers several advantages:

Reduces Volatile Organic Compounds (VOCs): It replaces traditional organic solvents with water, which is non-toxic and environmentally benign.

Tolerates Functional Groups: Micellar catalysis conditions have been shown to be compatible with a range of functional groups, including the bromo and chloro groups present in this compound.

Potential for Catalyst Recycling: In some systems, the catalyst can be contained within the micellar phase, allowing for easier separation and recycling.

By applying such green chemistry methodologies, the synthesis of derivatives from this compound can be made more sustainable and environmentally friendly.

Analytical and Spectroscopic Characterization Methodologies in Research on Methyl 5 Bromo 2 Chlorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy confirms the presence and electronic environment of hydrogen atoms in the molecule. For methyl 5-bromo-2-chlorobenzoate, the spectrum is characterized by signals corresponding to the aromatic protons and the methyl ester protons.

A representative ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 300 MHz, displays distinct signals. A singlet appears for the methyl group (-OCH₃) protons. The aromatic region shows a complex pattern for the three protons on the benzene (B151609) ring. Typically, these are observed as multiplets due to spin-spin coupling between adjacent protons. The exact chemical shifts and coupling patterns are crucial for assigning each proton to its specific position on the aromatic ring.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment
7.3 - 7.5 Multiplet 2H Aromatic Protons
6.9 Multiplet 1H Aromatic Proton
3.9 Singlet 3H Methyl (-OCH₃)

Source: Benchchem.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the complete mapping of the carbon framework. The spectrum would show signals for the methyl carbon, the carbonyl carbon of the ester group, and the six carbons of the benzene ring. The chemical shifts of the aromatic carbons are influenced by the attached substituents (bromo, chloro, and carboxyl groups). While specific experimental data for this compound is not widely published, the expected shifts can be predicted based on the analysis of similar structures.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the complex ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons on the aromatic ring, helping to distinguish between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₈H₆BrClO₂), the precise mass is a key identifier. The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, as both elements have major isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) with significant natural abundance. Predicted HRMS data indicates the expected mass-to-charge ratios for various adducts of the molecule.

Table 2: Predicted HRMS Data for this compound Adducts

Adduct Mass-to-Charge (m/z)
[M+H]⁺ 248.93125
[M+Na]⁺ 270.91319
[M-H]⁻ 246.91669

Source: PubChemLite. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a GC-MS analysis of this compound, the compound would first travel through a GC column, and its retention time would be recorded. Following separation, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. Key fragmentation patterns for esters often include the loss of the alkoxy group (-OCH₃) and the loss of the carbonyl group (CO). Analysis of the fragmentation of the parent compound, 5-bromo-2-chlorobenzoic acid, provides insight into the expected fragmentation of its methyl ester. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that separates components of a mixture followed by their detection and identification based on their mass-to-charge ratio (m/z). While specific LC-MS data for this compound is not extensively detailed in the provided search results, the principles of the technique are widely applied to similar compounds.

In a typical LC-MS analysis, a solution of the compound is injected into a liquid chromatograph. The compound travels through a column packed with a stationary phase. The differential interaction of the analyte with the stationary and mobile phases leads to its separation from other components. The eluent from the chromatograph is then introduced into the mass spectrometer.

For related compounds like 5-bromo-2-chlorobenzoic acid, reverse-phase HPLC methods are employed, often using a mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid for MS compatibility. sielc.com The mass spectrometer would then ionize the this compound molecule, and the resulting mass spectrum would show a characteristic pattern of isotopic peaks due to the presence of bromine (79Br and 81Br) and chlorine (35Cl and 37Cl) isotopes. Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated, which can aid in its identification. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺248.93125138.5
[M+Na]⁺270.91319152.3
[M-H]⁻246.91669145.4
[M+NH₄]⁺265.95779160.8
[M+K]⁺286.88713140.4
[M+H-H₂O]⁺230.92123140.0
[M+HCOO]⁻292.92217156.2
[M+CH₃COO]⁻306.93782187.9
[M+Na-2H]⁻268.89864145.5
[M]⁺247.92342160.6
[M]⁻247.92452160.6

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of the related compound, 5-bromo-2-chlorobenzoic acid, is available and shows characteristic absorption bands. nist.govchemicalbook.com For this compound, one would expect to see:

A strong carbonyl (C=O) stretching band from the ester group, typically in the region of 1720-1740 cm⁻¹.

C-O stretching bands associated with the ester functionality.

Aromatic C-H and C=C stretching vibrations.

Vibrations corresponding to the C-Cl and C-Br bonds, which typically appear in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While specific Raman data for this compound is not readily available, the analysis of its precursor, 5-bromo-2-chlorobenzoic acid, has been documented. chemicalbook.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for its separation from reactants, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique widely used for purity determination. For the related 5-bromo-2-chlorobenzoic acid, HPLC methods have been developed using reverse-phase columns with mobile phases consisting of acetonitrile and water with an acid modifier. sielc.com A patent for the preparation of 5-bromo-2-chlorobenzoic acid shows an HPLC purity of 85.3% for the primary crystallization product. google.com Another synthesis method for 5-bromo-2-chlorobenzoic acid reports an HPLC purity of 97.3%. google.com These methods can be adapted for the analysis of this compound, where the ester would likely have a different retention time than its carboxylic acid precursor. The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for separating and analyzing volatile compounds. It is particularly suitable for assessing the purity of this compound due to its expected volatility. Commercial suppliers often specify the purity of their products as determined by GC. For instance, some suppliers list a purity of ≥97.5% or ≥98% for methyl 2-bromo-5-chlorobenzoate, a positional isomer. thermofisher.comlabcompare.com Similarly, 5-bromo-2-chlorobenzoic acid is cited to have a purity of ≥98.0% as determined by GC and titration analysis. avantorsciences.com In a GC analysis, the sample is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of the components between the mobile gas phase and a stationary liquid or solid phase.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method for monitoring the progress of reactions and for preliminary purity assessment. For the analysis of chlorobenzoic acids, TLC on silica (B1680970) gel G has been employed. In the context of synthesizing this compound, TLC can be used to track the conversion of the starting material, 5-bromo-2-chlorobenzoic acid, to the desired ester product. The spots on the TLC plate can be visualized under UV light or by using staining agents like potassium permanganate. acs.org The difference in polarity between the carboxylic acid and its methyl ester would result in distinct Rf values, allowing for easy differentiation.

Column Chromatography (e.g., Silica Gel Chromatography)

Column chromatography is a preparative technique used to purify chemical compounds from a mixture. For the purification of this compound, silica gel column chromatography is a standard method. In a synthesis described in a patent, the crude product is purified by flash silica gel column chromatography using a mixture of hexanes and ethyl acetate (B1210297) as the eluent. acs.org This technique is also employed in the purification of structurally similar compounds. rsc.org The separation is based on the differential adsorption of the components of the mixture onto the stationary phase (silica gel) as they are passed through the column with a liquid mobile phase (eluent). By collecting fractions of the eluent, the desired compound can be isolated in a purified form. This method is also used in the synthesis of related diarylmethane derivatives. google.com

Computational and Theoretical Investigations of Methyl 5 Bromo 2 Chlorobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the exploration of molecular properties that are difficult or impossible to measure experimentally. For Methyl 5-bromo-2-chlorobenzoate, these calculations can elucidate the distribution of electrons and predict sites of chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of organic molecules. documentsdelivered.comnih.gov For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the lowest energy conformation of the molecule. nih.gov

These calculations provide key data points:

Optimized Geometry: Precise bond lengths, bond angles, and dihedral angles corresponding to the most stable three-dimensional structure.

Vibrational Analysis: Prediction of infrared (IR) and Raman spectra. Comparing these theoretical spectra with experimental data can confirm the molecular structure. documentsdelivered.com

Electronic Properties: Calculation of dipole moment, polarizability, and hyperpolarizability, which indicate the molecule's response to an external electric field and its potential for use in non-linear optical materials. nih.gov

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The most critical orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are the likely sites for electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are the likely sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. documentsdelivered.comnih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. researchgate.net For halogenated benzoates, the HOMO is typically located over the aromatic ring and the halogen atoms, while the LUMO is often distributed over the carbonyl group of the ester function. researchgate.net

Table 1: Illustrative Molecular Orbital Properties for Halogenated Benzoates This table presents typical data obtained from DFT calculations for compounds structurally similar to this compound and serves as an example of the expected values.

ParameterTypical Calculated ValueSignificance
HOMO Energy -6.5 to -7.0 eVElectron-donating capability
LUMO Energy -1.0 to -1.5 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE) 5.0 to 5.5 eVChemical reactivity, stability
Dipole Moment (μ) 2.0 to 3.0 DebyeMolecular polarity

Molecular Modeling and Conformational Analysis

Computational methods can map the potential energy surface by systematically rotating the bonds connecting the ester group to the aromatic ring. This analysis reveals the most stable conformation (the global minimum on the energy surface) and any rotational energy barriers. For similar structures, it is expected that the most stable conformation would involve the carbonyl group (C=O) being nearly coplanar with the benzene (B151609) ring to maximize electronic conjugation, though steric hindrance from the ortho-chlorine atom could cause a slight twist.

Prediction of Reaction Pathways and Transition States

Theoretical chemistry can be used to model the entire course of a chemical reaction, providing a level of detail that is often inaccessible through experiments alone. For this compound, this could involve:

Modeling Reaction Mechanisms: Investigating reactions such as nucleophilic substitution at the ester group or further electrophilic substitution on the aromatic ring.

Identifying Transition States: Calculating the structure and energy of the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate.

Investigating Regioselectivity: Predicting the outcome of reactions where multiple products are possible. For example, in reactions involving Grignard reagents, computational models could predict whether the reagent attacks the ester carbonyl or couples at the site of a halogen atom. wikipedia.org

Structure-Activity Relationship (SAR) Studies for Derivatives

This compound is a derivative of 5-bromo-2-chlorobenzoic acid, which is a key intermediate in the synthesis of important pharmaceuticals like the anti-diabetic drug Dapagliflozin. patsnap.comgoogle.com This lineage makes its derivatives prime candidates for Structure-Activity Relationship (SAR) studies.

SAR studies use computational methods to correlate a molecule's structural features with its biological activity. By systematically modifying the structure of this compound in silico (e.g., changing the position or type of halogens, altering the ester group), researchers can calculate how these changes affect key molecular properties (descriptors) like:

Molecular Electrostatic Potential (MEP)

HOMO/LUMO energies

Dipole moment

Molecular shape and volume

These calculated descriptors can then be used to build a predictive model (a QSAR model) that links the structure to a specific activity, guiding the synthesis of new compounds with potentially enhanced efficacy or improved safety profiles. researchgate.netglindiachemicals.com

In silico Screening for Potential Biological Interactions

In silico screening, particularly through molecular docking, is a powerful technique in drug discovery to predict how a small molecule (ligand) like this compound might bind to a large biological molecule, such as a protein or enzyme (receptor). nih.gov

The process involves:

Obtaining the 3D structures of the ligand (from DFT optimization) and the target protein (from databases like the Protein Data Bank).

Using a docking program to place the ligand into the binding site of the protein in numerous possible orientations and conformations.

Scoring each pose based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions) to estimate the binding affinity. A lower binding energy typically indicates a more stable and favorable interaction.

This technique can rapidly screen this compound and its virtual derivatives against libraries of thousands of known protein targets to identify potential biological activities and mechanisms of action, thereby prioritizing which compounds should be synthesized and tested in the lab. researchgate.netscispace.com

Future Perspectives and Emerging Research Avenues for Methyl 5 Bromo 2 Chlorobenzoate

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The future of synthesis involving Methyl 5-bromo-2-chlorobenzoate is intrinsically linked to the development of more sophisticated catalytic systems. Research is pushing towards catalysts that offer not only higher yields but also greater selectivity, operate under milder conditions, and utilize more sustainable metals.

A significant area of development is in palladium-catalyzed cross-coupling reactions. While traditional catalysts are effective, novel systems are emerging to improve efficiency and expand substrate scope. For instance, a Negishi cross-coupling reaction has been demonstrated using a catalyst system of iron nanoparticles doped with parts-per-million (ppm) levels of palladium. escholarship.org This system, utilizing a surfactant to enable the reaction in water, represents a move towards greener and more cost-effective chemistry. escholarship.org

Beyond palladium, nickel-based catalysts are gaining traction. Systems like Nickel/Pybox ligands have shown high efficacy in asymmetric cross-coupling reactions, suggesting a potential avenue for creating chiral molecules from prochiral substrates. escholarship.org Furthermore, copper-catalyzed systems, which are more economical and less toxic than palladium, are being developed for coupling organoboranes with aryl halides. rsc.org The development of ligands such as keYPhos and Cy-JohnPhos is proving crucial for enabling the coupling of challenging substrates like aryl chlorides under mild conditions. acs.org

These advanced catalytic systems allow for the selective functionalization of the C-Br bond while leaving the more robust C-Cl bond intact, a critical feature for sequential, multi-step syntheses.

Table 1: Comparison of Emerging Catalytic Systems for Aryl Halide Cross-Coupling

Catalyst System Reaction Type Key Advantages Potential Application for this compound
Fe/ppm Pd Nanoparticles Negishi Coupling Operates in water; uses minimal palladium; sustainable. Efficient C-C bond formation at the bromide position. escholarship.org
Pd(OAc)₂ / keYPhos C-P Coupling Mild conditions; broad functional group tolerance. Synthesis of novel phosphine-containing derivatives. acs.org
Ni / Pybox Ligands Asymmetric Coupling High enantioselectivity for certain substrates. Future development of asymmetric reactions. escholarship.org

Asymmetric Synthesis Utilizing this compound as a Chiral Building Block

A significant, yet largely untapped, future direction is the use of this compound in asymmetric synthesis. Currently, there is limited published research demonstrating its direct use as a chiral building block or in major enantioselective reactions. This gap, however, represents a substantial opportunity.

The focus of future research could be on developing catalytic systems capable of atroposelective coupling. Axially chiral biaryls are a crucial class of ligands and compounds in medicinal chemistry. While rhodium-catalyzed C-H/C-H cross-coupling has been used to create such structures from other starting materials, similar methodologies could be adapted for this compound. acs.org The goal would be to control the stereochemistry around the aryl-aryl bond formed during a coupling reaction, transforming the achiral starting material into a valuable chiral product.

Another avenue involves using the existing functional groups to introduce chirality. For example, asymmetric reduction of the ester or ortho-lithiation followed by reaction with a chiral electrophile could be explored. The development of such methods would elevate this compound from a simple aromatic scaffold to a valuable precursor for complex, stereochemically defined molecules.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis is a key trend in modern chemical manufacturing. These technologies offer improved safety, consistency, and scalability, making them ideal for the synthesis and derivatization of important intermediates like this compound.

Flow chemistry has already been successfully applied to the kilogram-scale synthesis of structurally similar compounds like 2,4-dichloro-5-fluorobenzoic acid. chemchart.com Applying this to the synthesis of this compound or its derivatives could lead to more efficient heat and mass transfer, reduced reaction times, and minimized waste.

The integration with automated platforms represents the next step. Systems like "RoboChem" combine robotics with artificial intelligence and real-time analysis, such as inline Nuclear Magnetic Resonance (NMR) spectroscopy, to autonomously optimize reaction conditions. rsc.orgyoutube.com Such a platform could rapidly screen various catalysts, ligands, and reaction parameters for a Suzuki or Buchwald-Hartwig coupling of this compound, identifying the optimal conditions for yield and purity with minimal human intervention and material waste. youtube.com

Exploration of New Biological Activities of its Derivatives Beyond Current Applications

While its role in synthesizing SGLT-2 inhibitors is well-documented, emerging research is uncovering new biological activities for derivatives of this compound, extending its reach into new therapeutic and agricultural areas.

One promising field is in the treatment of fibrotic diseases. Researchers have used this compound as a starting point to synthesize a novel class of 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids. nih.gov These compounds are potent inhibitors of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, which is a key driver of fibrosis. This work has identified lead compounds with excellent cellular potency for potential development as antifibrotic agents for conditions like scleroderma. nih.gov

In agriculture, derivatives are being explored for crop protection. A patent has described the synthesis of novel benzoxaboroles starting from this compound. google.com Benzoxaboroles are a class of compounds known for their antifungal and antimicrobial properties, and these new derivatives are being investigated for their potential to control phytopathogens and enhance plant health. google.com

Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategy. Future research on this compound and its reactions will prioritize sustainability by focusing on atom economy, reduced energy consumption, and the use of safer solvents.

A key advancement is the development of catalytic reactions that can be performed in water. The use of specially designed surfactants, such as TPGS-750-M, creates nanomicelles that act as tiny reactors, allowing for cross-coupling reactions of water-insoluble compounds like this compound to proceed efficiently in an aqueous medium. escholarship.org This approach drastically reduces the reliance on volatile organic compounds (VOCs).

Furthermore, the use of highly efficient catalysts at ppm concentrations, such as the Fe/ppm Pd nanoparticle system, minimizes the amount of precious and toxic heavy metals required, simplifying purification and reducing waste. escholarship.org The adoption of flow chemistry, as mentioned previously, also contributes to sustainability by improving energy efficiency and process safety.

Advanced Spectroscopic Studies for In-depth Mechanistic Understanding

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic techniques are at the forefront of this effort.

Future research will likely employ in-situ monitoring to gain real-time insights into catalytic cycles. Techniques like inline NMR and IR spectroscopy, particularly when integrated into automated synthesis platforms, allow chemists to track the consumption of reactants and the formation of intermediates and products as the reaction happens. youtube.com This data is invaluable for kinetic analysis and identifying catalyst deactivation pathways or reaction bottlenecks.

For complex reactions, a combination of techniques will be essential. High-Resolution Mass Spectrometry (HRMS) can be used to identify transient intermediates, while specialized NMR techniques (e.g., studying different nuclei like ³¹P or ¹⁹F in ligands or substrates) can elucidate the structure of catalytic species in solution. acs.org These experimental studies, when paired with computational modeling, will provide a complete picture of the reaction landscape, enabling the rational design of the next generation of catalysts and processes for the functionalization of this compound.

Q & A

Q. What are the recommended synthetic routes for preparing methyl 5-bromo-2-chlorobenzoate, and how can reaction conditions be optimized?

this compound is synthesized via esterification of 5-bromo-2-chlorobenzoic acid using methanol under acidic catalysis. A key method involves coupling reactions, such as the Suzuki-Miyaura reaction, where it serves as a precursor. For example, this compound (15c’) was reacted with cyclopropane derivatives under palladium catalysis to yield methyl 2-chloro-5-cyclopropylbenzoate, achieving an 83% yield . Optimization includes:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos.
  • Temperature : 80–100°C in toluene or DMF.
  • Purification : Column chromatography (hexane/ethyl acetate).
    Data Table :
Reaction ComponentOptimal ConditionYield (%)
Catalyst (Pd)Pd(PPh₃)₄83
SolventToluene75–83

Q. How can structural characterization of this compound be performed to resolve ambiguities in substitution patterns?

Combined spectroscopic and crystallographic methods are critical:

  • NMR : 1H^1H NMR (CDCl₃) shows aromatic protons as doublets (δ 7.51 and 7.33 ppm) with coupling constants (J=1.6HzJ = 1.6 \, \text{Hz}) confirming ortho-substitution .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving ambiguities in halogen positioning. For related esters (e.g., methyl 2-acetamido-5-chlorobenzoate), SHELX software achieved R-factors < 0.05, ensuring high precision .

Advanced Research Questions

Q. What strategies address contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or HRMS data often arise from impurities or tautomerism. For example:

  • Impurity removal : Use preparative HPLC or repeated recrystallization.
  • Tautomer analysis : Compare experimental 1H^1H NMR shifts with computational predictions (DFT/B3LYP). In methyl 2-chloro-5-cyclopropylbenzoate, HRMS confirmed the molecular ion at m/z 211.0521 (expected 211.0526), with deviations < 2 ppm .

Q. How is this compound utilized in designing bioactive molecules, and what mechanistic insights exist?

This compound is a key intermediate in drug discovery. For instance:

  • Antifibrotic agents : It was used to synthesize 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids, which inhibit MRTF/SRF-mediated transcription (IC₅₀ = 5–50 nM) .
  • Mechanistic studies : The bromine and chlorine substituents enhance electrophilicity, enabling cross-coupling reactions to introduce cyclopropyl or aryl groups .

Q. What challenges arise in crystallizing this compound derivatives, and how are they mitigated?

Halogenated esters often form disordered crystals. Strategies include:

  • Cryocrystallography : Data collection at 100 K reduces thermal motion.
  • Twinned data refinement : SHELXL’s TWIN command resolves overlapping reflections, as demonstrated for methyl 2-acetamido-5-chlorobenzoate .

Q. How do substituent effects influence the reactivity of this compound in nucleophilic aromatic substitution?

The electron-withdrawing Cl and Br groups activate the benzene ring for nucleophilic attack. Key findings:

  • Meta-directing effects : Bromine at C5 directs nucleophiles to C3 or C6 positions.
  • Kinetic studies : Second-order rate constants (kk) for reactions with amines in DMF range from 10410^{-4} to 103L.mol1s110^{-3} \, \text{L.mol}^{-1}\text{s}^{-1}, depending on steric hindrance .

Q. What analytical methods validate the purity of this compound in high-throughput synthesis pipelines?

  • HPLC : Retention time comparison with standards (e.g., 7.31 min for methyl 2-chloro-5-cyclopropylbenzoate) .
  • GC-MS : Quantifies residual solvents (e.g., toluene < 0.1%).
  • Elemental analysis : Acceptable C/H/N deviations ≤ 0.4% .

Methodological Guidance

Q. How to troubleshoot low yields in cross-coupling reactions involving this compound?

  • Catalyst deactivation : Use degassed solvents and inert atmospheres.
  • Competing side reactions : Add silver salts (e.g., Ag₂O) to suppress proto-dehalogenation.
  • Scale-up adjustments : Maintain a substrate/catalyst ratio of 100:1 to minimize costs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.